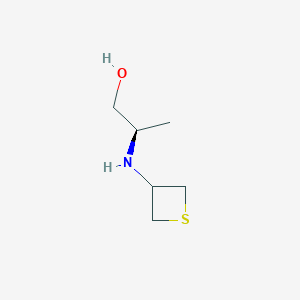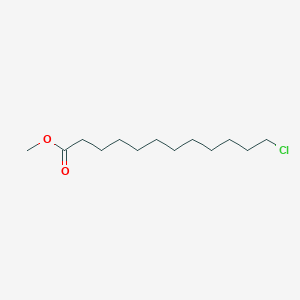
Methyl 12-chlorododecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 12-chlorododecanoate is an organic compound with the molecular formula C13H25ClO2 and a molecular weight of 248.789 g/mol . It is a chlorinated ester, specifically a methyl ester of 12-chlorododecanoic acid. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 12-chlorododecanoate can be synthesized through the esterification of 12-chlorododecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
12-chlorododecanoic acid+methanolacid catalystMethyl 12-chlorododecanoate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as sulfonated resins, can enhance the efficiency of the esterification process. Additionally, the reaction can be carried out under reduced pressure to remove the water formed during the reaction, thereby driving the equilibrium towards the formation of the ester.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 12-chlorododecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, to form 12-hydroxydodecanoate.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield 12-chlorododecanoic acid and methanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Substitution: 12-hydroxydodecanoate.
Reduction: 12-chlorododecanol.
Hydrolysis: 12-chlorododecanoic acid and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 12-chlorododecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including surfactants and polymers.
Biology: The compound can be used in studies involving lipid metabolism and the synthesis of biologically active molecules.
Medicine: It may serve as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: this compound is used in the production of specialty chemicals, including lubricants and plasticizers.
Wirkmechanismus
The mechanism of action of methyl 12-chlorododecanoate depends on the specific chemical reactions it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new compound. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s chemical properties. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Methyl 12-chlorododecanoate can be compared with other similar compounds, such as:
Methyl 12-hydroxydodecanoate: This compound has a hydroxyl group instead of a chlorine atom, making it more hydrophilic and reactive in different chemical reactions.
Methyl 12-bromododecanoate: Similar to this compound, but with a bromine atom, which can influence the reactivity and selectivity of substitution reactions.
Methyl 12-iodododecanoate: Contains an iodine atom, making it more reactive in nucleophilic substitution reactions compared to its chloro and bromo counterparts.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, which can be selectively substituted in various chemical reactions.
Eigenschaften
Molekularformel |
C13H25ClO2 |
|---|---|
Molekulargewicht |
248.79 g/mol |
IUPAC-Name |
methyl 12-chlorododecanoate |
InChI |
InChI=1S/C13H25ClO2/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h2-12H2,1H3 |
InChI-Schlüssel |
ULWCBDZJKRGIOK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B13003215.png)
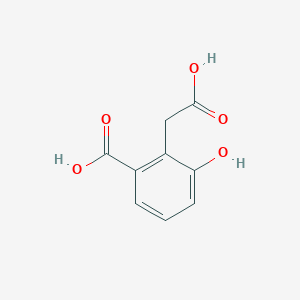

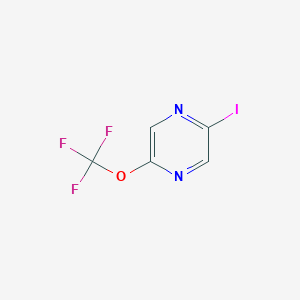
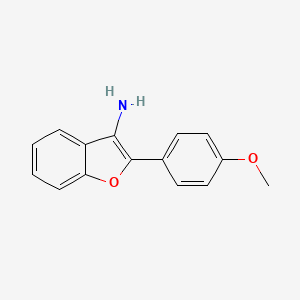
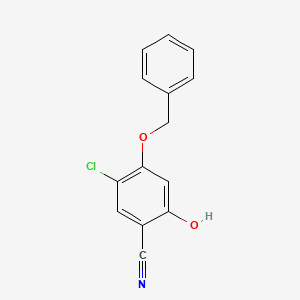
![3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13003250.png)
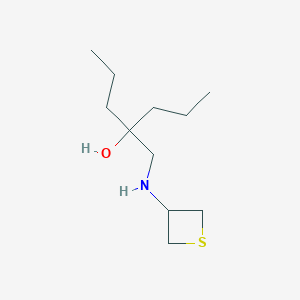
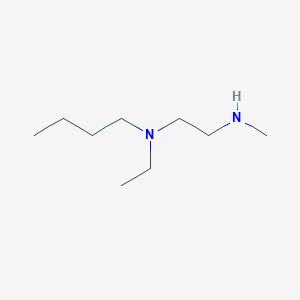
![3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one](/img/structure/B13003279.png)
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine](/img/structure/B13003289.png)
![Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13003292.png)
